[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
Brand Name: Vulcanchem
CAS No.: 64050-96-0
VCID: VC18448045
InChI: InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1
SMILES:
Molecular Formula: C12H22Cl2N2O
Molecular Weight: 281.22 g/mol

[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride

CAS No.: 64050-96-0

Cat. No.: VC18448045

Molecular Formula: C12H22Cl2N2O

Molecular Weight: 281.22 g/mol

* For research use only. Not for human or veterinary use.

[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride - 64050-96-0

Specification

CAS No. 64050-96-0
Molecular Formula C12H22Cl2N2O
Molecular Weight 281.22 g/mol
IUPAC Name [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
Standard InChI InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1
Standard InChI Key KMOLOOJMKSFREQ-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)C1=CC(=CC(=C1)O)[N+](C)(C)C.[Cl-].[Cl-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The IUPAC name of this compound, [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride, reflects its bis-cationic structure. Each trimethylazanium group (N⁺(CH₃)₃) is attached to the benzene ring at positions 1 and 3, while a hydroxyl (-OH) group occupies position 5 . The molecular formula C₁₂H₂₂Cl₂N₂O confirms the presence of two chloride counterions balancing the positive charges.

Table 1: Key Identifiers

PropertyValueSource
CAS Number64050-96-0
Molecular FormulaC₁₂H₂₂Cl₂N₂O
Molecular Weight281.222 g/mol
SynonymsRo 2-3265; 5-hydroxy-N,N,N,N',N',N'-hexamethylbenzene-1,3-diaminium dichloride

Structural Analysis

The benzene core adopts a meta-substitution pattern, with the hydroxyl group enhancing hydrogen-bonding potential. The trimethylazanium groups confer cationic character, making the compound water-soluble and reactive in polar solvents. X-ray crystallography data, though unavailable in the provided sources, would likely reveal a planar aromatic ring with tetrahedral geometry around the nitrogen atoms .

Physical and Chemical Properties

Physicochemical Profile

Reported properties include an exact mass of 280.111 g/mol and a polar surface area (PSA) of 23.06 Ų, indicative of moderate polarity . Key data gaps (e.g., melting point, solubility) limit industrial applicability assessments.

Table 2: Experimental and Calculated Properties

PropertyValueMethod/Source
Exact Mass280.111 g/mol
LogP0.0298
PSA23.06 Ų

Stability and Reactivity

The compound’s stability is likely compromised under strongly acidic or basic conditions due to hydrolysis of the ammonium groups. Its dichloride salt form enhances shelf-life compared to hygroscopic iodide variants .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The synonym Ro 2-3265 implies historical use in drug development. Quaternary ammonium compounds often serve as:

  • Antimicrobial agents: Disrupting microbial cell membranes via cationic interactions.

  • Neuromuscular blockers: Inhibiting acetylcholine receptors in clinical anesthesia .

Surfactants and Catalysts

The amphiphilic structure suggests potential as a phase-transfer catalyst or surfactant in organic synthesis, though commercial adoption remains unverified in the provided data .

Comparative Analysis with Related Compounds

Dichloride vs. Diiodide Salts

The diiodide analogue (CID 44578478) exhibits a higher molecular weight (644.3 g/mol) and altered solubility due to iodine’s larger ionic radius. Such derivatives may prioritize radiopharmaceutical applications over the dichloride’s putative role in small-molecule therapeutics.

Functional Group Variations

Compared to (3S)-3-hydroxy-5-(trimethylazaniumyl)pentanoate (CID 145650518) , which features a chiral hydroxy acid backbone, the dichloride compound lacks stereocenters, simplifying synthetic scalability.

Research Directions and Innovations

Derivative Synthesis

Future studies could explore:

  • Polymer-bound variants: For recyclable catalysis.

  • Fluorinated analogues: Enhancing blood-brain barrier penetration in CNS drug candidates .

Spectroscopic Characterization

Density functional theory (DFT) calculations and NMR studies are needed to resolve electronic environments and confirm substitution patterns.

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